N-Heptanoyl-DL-homoserine lactone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quorum sensing allows bacteria to coordinate gene expression based on their population density. At low cell densities, AHL concentrations are low, and bacteria do not exhibit certain behaviors. However, as the bacterial population grows, AHLs accumulate in the surrounding environment. When they reach a specific threshold concentration, bacteria detect them and synchronize their gene expression, enabling them to collectively perform certain functions, such as:

- Biofilm formation: Biofilms are communities of bacteria encased in a self-produced matrix. AHL-mediated quorum sensing is essential for biofilm development in many bacterial species. []

- Virulence factor production: Some bacteria produce virulence factors, molecules that contribute to their ability to cause disease. AHL-based communication can regulate the production of these virulence factors. []

- Conjugation: Conjugation is a process where bacteria transfer genetic material through direct cell-to-cell contact. AHL signaling can regulate the expression of genes involved in conjugation. []

N-Heptanoyl-DL-HSL as a research tool:

Researchers use N-Heptanoyl-DL-HSL as a tool to study various aspects of quorum sensing:

- Investigate the role of AHLs in specific bacterial behaviors: By adding N-Heptanoyl-DL-HSL to bacterial cultures, researchers can observe its effect on various processes, such as biofilm formation or virulence factor production. This helps them understand how AHL-based communication regulates these behaviors.

- Develop strategies to disrupt quorum sensing: Because quorum sensing plays a crucial role in bacterial pathogenesis, researchers are interested in developing methods to disrupt this communication. N-Heptanoyl-DL-HSL can be used to screen for molecules that interfere with AHL signaling, potentially leading to the development of novel anti-bacterial therapies. []

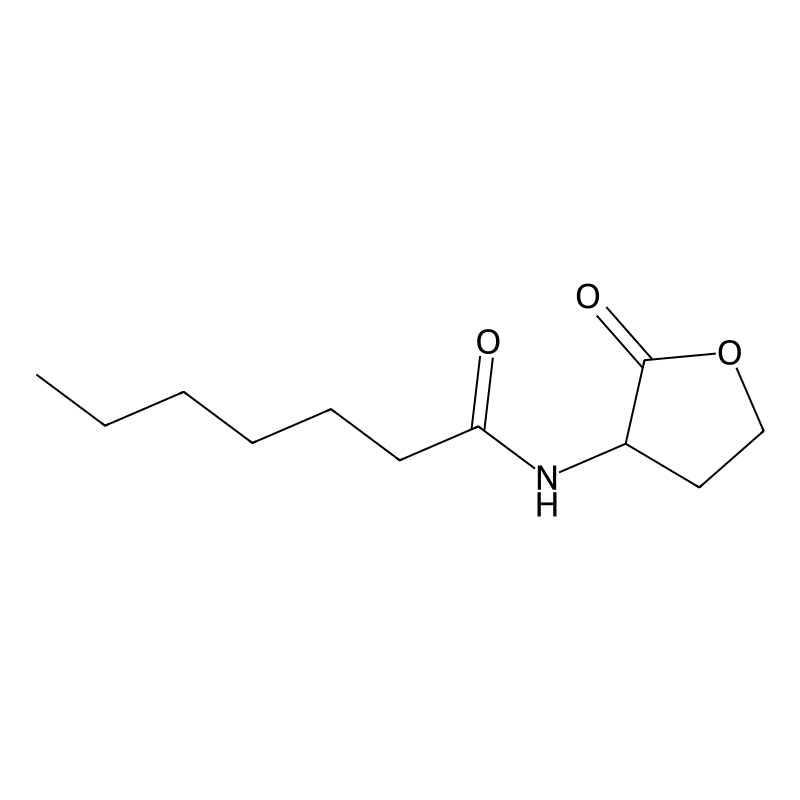

N-Heptanoyl-DL-homoserine lactone is a member of the N-acyl homoserine lactone family, which are small diffusible signaling molecules primarily involved in quorum sensing among gram-negative bacteria. This compound has the chemical formula and is characterized by a homoserine lactone ring attached to a heptanoyl (seven-carbon) acyl chain. The presence of this acyl chain allows it to interact with specific receptor proteins in bacterial cells, facilitating communication and coordination of group behaviors based on population density

- Synthesis: It can be synthesized through the acylation of homoserine lactone using heptanoic acid, typically catalyzed by specific enzymes like LuxI-type synthases found in bacteria.

- Hydrolysis: In aqueous environments, it can undergo hydrolysis, leading to the formation of homoserine and heptanoic acid.

- Receptor Binding: It binds to LuxR-type receptors, triggering conformational changes that activate or repress target genes involved in biofilm formation, virulence, and other collective behaviors

N-Heptanoyl-DL-homoserine lactone plays a crucial role in bacterial quorum sensing, a process that enables bacteria to communicate and coordinate their behavior based on population density. This signaling molecule influences various biological activities, including:

- Biofilm Formation: It promotes the establishment of biofilms, which are communities of microorganisms adhering to surfaces.

- Virulence Factor Production: In pathogenic bacteria, it regulates the expression of virulence factors that enhance infection capabilities.

- Antibiotic Resistance: Some studies suggest that quorum sensing may be linked to the development of antibiotic resistance in certain bacterial strains

The synthesis of N-Heptanoyl-DL-homoserine lactone can be achieved through several methods:

- Enzymatic Synthesis: Utilizing LuxI-type acyltransferases to catalyze the reaction between homoserine lactone and heptanoic acid.

- Chemical Synthesis: A multi-step chemical synthesis involving the protection and deprotection of functional groups on homoserine followed by acylation.

- Biotechnological Approaches: Employing genetically modified bacteria capable of producing this compound through fermentation processes .

N-Heptanoyl-DL-homoserine lactone has several applications across different fields:

- Microbial Ecology: Used as a model compound to study quorum sensing mechanisms in bacteria.

- Agriculture: Potential applications in biopesticides where modulation of bacterial behavior can enhance plant health.

- Biomedical Research: Investigated for its role in biofilm-related infections and as a target for developing anti-quorum sensing agents to combat bacterial resistance

Research on N-Heptanoyl-DL-homoserine lactone interactions focuses on its binding affinity with LuxR-type receptors and its impact on gene expression. Studies have shown that:

- The binding of N-Heptanoyl-DL-homoserine lactone to its receptor can lead to significant changes in transcriptional profiles of target genes.

- Its interaction with other signaling molecules can modulate its effectiveness as a quorum sensing signal, leading to complex regulatory networks within microbial communities

N-Heptanoyl-DL-homoserine lactone is part of a broader class of N-acyl homoserine lactones, which exhibit varying chain lengths and functional groups. Here are some similar compounds:

Compound Name Acyl Chain Length Biological Role N-Hexanoyl-DL-homoserine lactone 6 Carbons Quorum sensing in Pseudomonas species N-Octanoyl-DL-homoserine lactone 8 Carbons Quorum sensing and biofilm formation N-Decanoyl-DL-homoserine lactone 10 Carbons Modulates virulence factors Uniqueness

N-Heptanoyl-DL-homoserine lactone is unique due to its specific seven-carbon acyl chain, which differentiates its signaling properties from shorter or longer chain homologs. This specificity may influence its interaction dynamics with bacterial receptors and subsequent biological effects more distinctly than those of other similar compounds

Quorum sensing represents one of the most fascinating discoveries in microbiology—a sophisticated communication system that allows bacteria to coordinate their behavior based on population density. The first observations of this phenomenon occurred in 1970, when Kenneth Nealson, Terry Platt, and J. Woodland Hastings observed what they called "conditioning of the medium" in the bioluminescent marine bacterium Aliivibrio fischeri. These bacteria would not produce light in freshly inoculated culture but only after the bacterial population had significantly increased.

Initially termed "autoinduction," the process was renamed "quorum sensing" in 1994 by Stephen Winans, W. Claiborne Fuqua, and E. Peter Greenberg. This new terminology was deliberately chosen through a process of trial and error, with alternatives like "gridlockins," "communiolins," and "quoromones" considered before settling on quorum sensing. The term effectively captured the concept that bacteria must reach a sufficient population density—a quorum—before triggering specific gene expression patterns.

A significant breakthrough came between 1998 and 2001, when Bonnie Bassler demonstrated that quorum sensing was not isolated to Aliivibrio fischeri but represented a ubiquitous communication mechanism across bacterial species. This revelation fundamentally changed our understanding of bacterial behavior, showing that these seemingly simple organisms were capable of complex, collective behaviors.

Structural classification of N-acyl-homoserine lactones (AHLs) and C7-HSL's position in the family

N-Acyl homoserine lactones (AHLs) constitute a primary class of signaling molecules involved in bacterial quorum sensing, particularly in gram-negative bacteria. These molecules share a common structural framework consisting of a homoserine lactone ring linked to an acyl chain through an amide bond. The structural diversity within this family primarily stems from variations in the acyl chain, which can range from 4 to 18 carbon atoms in length.

N-Heptanoyl-DL-homoserine lactone (C7-HSL) occupies a middle position in this family with its seven-carbon acyl chain (C7). It has a molecular formula of C11H19NO3 and a molecular weight of 213.27 g/mol. The structure consists of:

- A hydrophilic homoserine lactone ring and amide group

- A hydrophobic section with a seven-carbon hydrocarbon chain

The structural components of AHLs can be divided into two functional parts:

- The conserved homoserine lactone ring (recognition component)

- The variable acyl side chain (specificity component)

Property Value Molecular Formula C11H19NO3 Molecular Weight 213.27 g/mol CAS Number 106983-26-0 (DL form); 177158-20-2 (L form) Chemical Structure Homoserine lactone ring + heptanoyl acyl chain Physical State White crystalline solid Solubility Soluble in DMSO, DMF (~30 mg/ml); poor in water Boiling Point 440.4±34.0 °C (Predicted) Density 1.06±0.1 g/cm3 (Predicted) Storage Temperature -20°C C7-HSL belongs to a homologous series of AHLs that differ in their acyl chain length and substitutions at the 3-position. While many naturally occurring AHLs feature modifications such as 3-oxo substituents or 3-hydroxy substituents, C7-HSL represents an unsubstituted form with a straight seven-carbon chain.

Evolutionary conservation and ecological relevance of AHL signaling systems

The evolutionary history of quorum sensing systems reveals their ancient origins and fundamental importance in bacterial ecology. Genomic and phylogenetic analyses suggest that LuxI and LuxR (the AHL synthase and receptor proteins) co-evolved early in the Pseudomonadota lineage. This indicates that quorum sensing mechanisms emerged as a crucial adaptation very early in bacterial evolution.

AHL-based quorum sensing has been experimentally demonstrated in diverse phylogenetic groups, with homologs to the implicated genes discovered across many bacterial species. The conservation of this system across diverse bacterial lineages highlights its evolutionary significance as a regulatory mechanism.

The ecological relevance of AHLs extends beyond individual bacterial species to influence entire microbial communities and even host-microbe interactions:

Environmental functions: AHLs mediate critical ecological processes including biofilm formation, virulence expression, and symbiotic relationships with host organisms.

Cross-species communication: While AHL-based signaling was initially thought to be species-specific, research has revealed that AHLs can enable interspecies communication, expanding their ecological significance.

Host interactions: In some pathogenic contexts, AHLs have been shown to interact with eukaryotic cells, mitigating immune responses and facilitating infection.

Microbial community structure: Studies involving wastewater treatment systems have demonstrated that AHLs can influence community composition and metabolic functions. For example, addition of AHLs to phenol-degrading activated sludge led to shifts in community composition and improved phenol degradation rates.

Predator-prey interactions: AHL-regulated phenotypes like violacein production in Chromobacterium violaceum can protect bacterial populations from predation by bacteriovorous protozoa.

The ubiquity and conservation of AHL-mediated quorum sensing across bacterial taxa underscores its importance as a fundamental mechanism for population-level coordination of gene expression and bacterial adaptation to diverse ecological niches.

Biosynthesis and Diffusion Dynamics in Bacterial Populations

C7-HSL biosynthesis follows the canonical AHL production pathway, mediated by LuxI-type synthases. These enzymes catalyze the conjugation of heptanoyl-CoA to S-adenosylmethionine (SAM)-derived homoserine lactone (HSL) moieties [1] [3]. While Rhll from Pseudomonas aeruginosa exhibits specificity for short-chain acyl-CoA substrates (C4–C6), phylogenetic analyses suggest that LuxI homologues in other species may accommodate mid-chain substrates like heptanoyl-CoA [1] [4]. For instance, nitrifying bacteria such as Nitrospira moscoviensis produce AHLs with acyl chains up to C14, demonstrating enzymatic flexibility in acyl-group incorporation [3].

The diffusion dynamics of C7-HSL are influenced by its intermediate chain length. Shorter AHLs (C4–C6) diffuse freely across membranes, whereas longer chains (≥C10) require active transport [4]. C7-HSL occupies a transitional position, exhibiting moderate membrane permeability that enables both intracellular accumulation and extracellular signaling. This balance allows C7-HSL to function in localized cell-cell communication while maintaining concentration gradients responsive to population density [2] [4].

Table 1: Enzymatic Specificity of Selected AHL Synthases

Synthase Organism Preferred Acyl-CoA Reference Rhll P. aeruginosa C4–C6 [1] CarI Erwinia carotovora 3-oxo-C6 [2] Unnamed N. moscoviensis C8–C14 [3] Receptor Interactions with LuxR-Type Transcriptional Regulators

C7-HSL mediates QS by binding LuxR-type receptors, though its affinity varies significantly across homologues. Structural studies of CarR from Erwinia carotovora reveal that LuxR proteins possess hydrophobic binding pockets tailored to specific acyl chain lengths [2] [5]. For CarR, optimal in vitro binding occurs with C7–C8 AHLs (K~d~ ≈ 1.8–2.4 μM), while in vivo activity peaks at C6–C7 [2]. This discrepancy suggests cellular factors such as lipid sequestration or co-regulators fine-tune receptor-ligand interactions in native environments [2] [5].

C7-HSL’s lack of a 3-oxo substitution reduces receptor affinity compared to oxidized analogues but enhances stability against enzymatic degradation. For example, 3-oxo-C6-HSL binds TraR in Agrobacterium tumefaciens with 100-fold higher affinity than non-oxidized C7-HSL [5]. Nevertheless, C7-HSL effectively activates receptors in systems prioritizing signal longevity over rapid turnover, such as biofilm maturation [4] [5].

Table 2: Binding Affinities of LuxR Homologues for AHLs

Receptor Organism Ligand K~d~ (μM) Reference CarR E. carotovora C7-HSL 2.1 [2] TraR A. tumefaciens 3-oxo-C8-HSL 0.05 [5] LasR P. aeruginosa 3-oxo-C12-HSL 0.003 [2] Signal Transduction Pathways and Gene Regulatory Networks

Upon binding C7-HSL, LuxR-type receptors undergo conformational changes that promote multimerization and DNA binding. For instance, CarR forms dimers that recognize a 20-bp inverted repeat in the carA promoter region [2]. This interaction recruits RNA polymerase to activate transcription of virulence factors and carbapenem antibiotics [2] [4].

C7-HSL-regulated genes often operate within feedback loops. In Nitrosomonas europaea, AHL signaling upregulates nitrite reductase (nirK), linking QS to nitrogen metabolism [3]. Similarly, Pseudomonas species use C7-HSL to coordinate protease production and swarming motility, with LuxR homologues repressing or activating targets based on AHL concentration thresholds [4] [5].

Key Regulatory Nodes in C7-HSL Networks:

- Biofilm Matrix Synthesis: C7-HSL induces exopolysaccharide (EPS) genes (e.g., pel, psl) through LuxR-IclR family cross-talk [4].

- Secondary Metabolism: Non-ribosomal peptide synthetases (NRPS) are activated via AHL-dependent sigma factor competition [2] [5].

- Stress Response: C7-HSL modulates oxidative stress genes (e.g., sodA, katE) by sequestering anti-sigma factors [3] [4].

XLogP3

2.1Dates

Last modified: 09-14-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds